

# An In-depth Technical Guide to 1-Cyclopentyl-4-methylbenzene

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## Compound of Interest

Compound Name: 1-Cyclopentyl-4-methylbenzene

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## Introduction

**1-Cyclopentyl-4-methylbenzene**, a substituted aromatic hydrocarbon, serves as a versatile building block in organic synthesis. Its structural motif, featuring a toluene core functionalized with a cyclopentyl group at the para position, offers unique steric and electronic properties that are of significant interest in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and applications, with a focus on practical insights for laboratory and developmental use.

## Chemical Identity and Nomenclature

The compound is systematically named **1-cyclopentyl-4-methylbenzene** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.<sup>[1]</sup> It is also commonly referred to by its synonym, p-tolylcyclopentane. For database and commercial purposes, it is identified by its CAS Registry Number: 827-55-4.<sup>[1]</sup>

## Synonyms and Identifiers:

- p-Tolylcyclopentane
- Benzene, 1-cyclopentyl-4-methyl-

- CAS: 827-55-4
- PubChem CID: 10702116[1]

## Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of **1-cyclopentyl-4-methylbenzene** is crucial for its application in synthesis and for the characterization of its derivatives.

Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>16</sub>	PubChem[1]
Molecular Weight	160.26 g/mol	PubChem[1]
Appearance	Colorless liquid (presumed)	
Boiling Point	Not explicitly available	
Density	Not explicitly available	
Solubility	Insoluble in water, soluble in organic solvents	General Knowledge
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	$\delta$ = 1.53–1.61 (m, 2H), 1.64–1.72 (m, 2H), 1.75–1.81 (m, 2H), 2.01–2.08 (m, 2 H), 2.31 (s, 3H), 2.91–2.99 (m, 1 H), 7.09 (d, $J$ = 8.0 Hz, 2H), 7.14 (d, $J$ = 8.0 Hz, 2H)	[2]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	$\delta$ = 21.1, 22.4, 30.3, 45.1, 128.8, 129.0, 135.0, 138.6	[2]

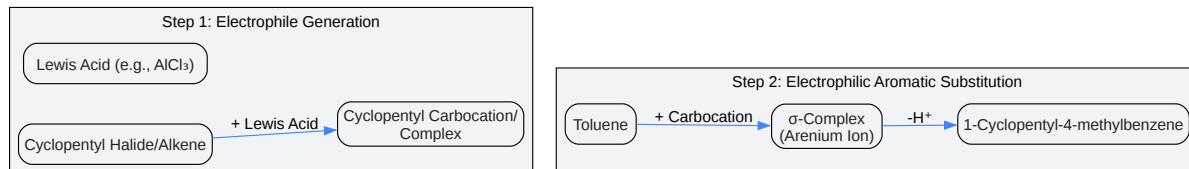
## Synthesis of 1-Cyclopentyl-4-methylbenzene: A Mechanistic Perspective

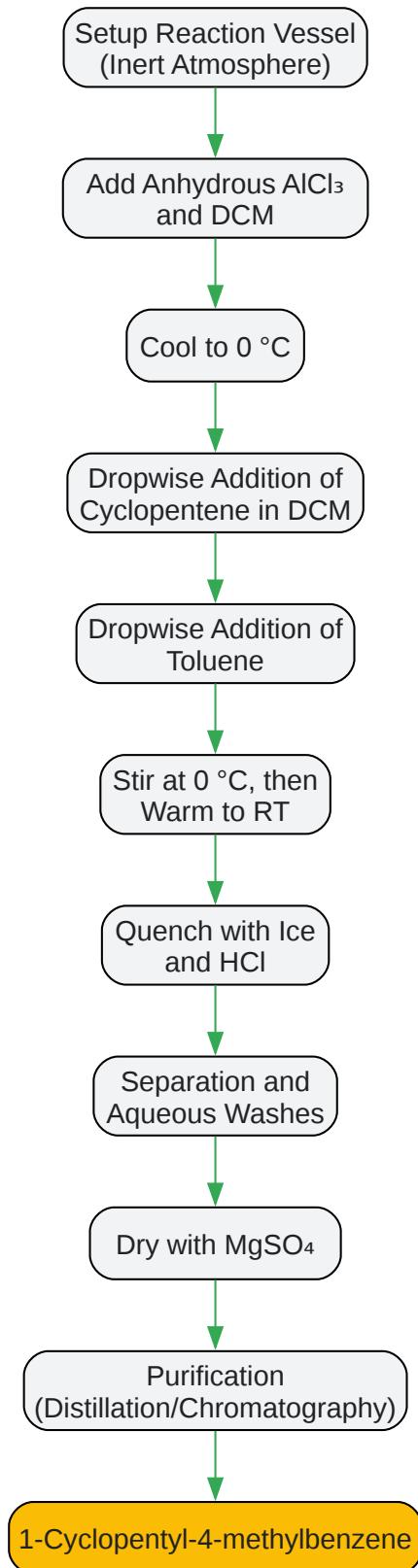
The primary route for the synthesis of **1-cyclopentyl-4-methylbenzene** is the Friedel-Crafts alkylation of toluene.[3][4] This electrophilic aromatic substitution reaction involves the

introduction of a cyclopentyl group onto the aromatic ring of toluene. The choice of the alkylating agent and the Lewis acid catalyst are critical for optimizing the reaction yield and selectivity.

## Reaction Mechanism: Friedel-Crafts Alkylation

The reaction proceeds through the formation of a cyclopentyl carbocation or a related electrophilic species, which then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the bulky cyclopentyl group, the para-substituted product, **1-cyclopentyl-4-methylbenzene**, is generally the major isomer formed.



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## References

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